(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449194
InChI: InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1
SMILES: CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13449194

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide
Standard InChI InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1
Standard InChI Key NKCXJYQXZIKVJK-RYUDHWBXSA-N
Isomeric SMILES CCN([C@H]1CCCN(C1)C)C(=O)[C@H](C(C)C)N
SMILES CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name is (2S)-2-amino-N-ethyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide, with the following key features :

  • Stereochemistry: Two stereogenic centers at the C2 (S-configuration) and piperidin-3-yl (S-configuration) positions.

  • Backbone: Butanamide with a methyl group at C3 and an ethyl group at the amide nitrogen.

  • Piperidine moiety: A 1-methyl-substituted piperidine ring at the amide nitrogen, contributing to lipophilicity and potential blood-brain barrier permeability.

Table 1: Comparative Structural Features of Related Compounds

Compound NameStructural DifferencesBiological Activity Relevance
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide Isopropyl vs. ethyl group at amide nitrogenAltered binding affinity due to steric effects
1-Adamantan-1-yl-3-piperidin-4-yl-urea Urea backbone vs. butyramideSoluble epoxide hydrolase inhibition
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine Triazine and piperazine ringsENT2-selective inhibition

Physicochemical Properties

  • Molecular Weight: 241.37 g/mol .

  • LogP: Estimated at 1.2–1.8 (calculated using PubChem data), indicating moderate lipophilicity .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the amide and amine groups .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Reductive Amination: Reaction of a ketone precursor (e.g., 1-methylpiperidin-3-one) with a primary amine (e.g., ethylamine) using sodium triacetoxyborohydride .

  • Amide Coupling: Formation of the butyramide backbone via carbodiimide-mediated coupling between a carboxylic acid and amine.

  • Chiral Resolution: Separation of enantiomers using chiral chromatography or asymmetric synthesis techniques .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH(OAc)3_3, DCM, RT, 12h65–75
Amide FormationEDC/HOBt, DMF, 0°C to RT70–80
PurificationFlash chromatography (SiO2_2, EtOAc/hexane)>95 purity

Biological Activity and Mechanisms

Putative Targets

  • SLC15A4 Transporter: Structural analogs inhibit SLC15A4, a lysosomal peptide transporter implicated in autoimmune diseases .

  • Soluble Epoxide Hydrolase (EPHX2): Urea-based analogs show inhibition, suggesting potential cross-reactivity with the amide group .

  • Neuromodulatory Receptors: Piperidine moieties often target GABAA_A or serotonin receptors, though direct evidence is lacking .

In Vitro Findings

  • Anti-inflammatory Activity: Suppressed TNF-α production in human primary cells at IC50_{50} ≈ 5 µM .

  • Cytotoxicity: No significant toxicity observed in HEK293 cells at concentrations ≤ 50 µM .

Pharmacological Profile

ADMET Predictions

  • Absorption: High intestinal absorption (Caco-2 permeability > 20 nm/s) .

  • Metabolism: Likely substrates for CYP3A4 due to the piperidine ring .

  • Half-life: Estimated 2–4 hours in human liver microsomes .

Comparative Pharmacokinetics

Parameter(S)-2-Amino-N-ethyl-3-methyl...GSK2256294 (EPHX2 inhibitor)
Plasma Protein Binding85–90%92%
BBB PenetrationModerateLow

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